molecular formula C7H6N2OS B13680616 Thieno[2,3-d]pyrimidin-6-ylmethanol

Thieno[2,3-d]pyrimidin-6-ylmethanol

Cat. No.: B13680616
M. Wt: 166.20 g/mol
InChI Key: IOBFXDVYFUQEOL-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-6-ylmethanol is a heterocyclic compound that belongs to the thienopyrimidine family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidin-6-ylmethanol typically involves multi-step reactions. One common method starts with the preparation of thiophene-2-carboxamides, which are then cyclized to form thienopyrimidine derivatives. The reaction conditions often involve heating with formic acid or other cyclizing agents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-d]pyrimidin-6-ylmethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it may inhibit protein kinases or other enzymes involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison: Thieno[2,3-d]pyrimidin-6-ylmethanol stands out due to its unique structural features and diverse biological activities. Compared to other thienopyrimidine derivatives, it offers a broader range of applications in medicinal chemistry and industry. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemists .

Properties

IUPAC Name

thieno[2,3-d]pyrimidin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-3-6-1-5-2-8-4-9-7(5)11-6/h1-2,4,10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBFXDVYFUQEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC=NC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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